5-ethyl-1-phenyl-1H-pyrazol-4-amine

Molecular Properties Lipophilicity Medicinal Chemistry

Researchers requiring metabolically stable phenol bioisosteres with tunable steric properties can utilize 5-ethyl-1-phenyl-1H-pyrazol-4-amine (CAS 1521280-31-8). This C5-ethyl-substituted 4-aminopyrazole offers distinct reactivity vs. unsubstituted 1-phenyl-1H-pyrazol-4-amine (CAS 1128-53-6). • Reactive C4 primary amine for amide coupling, reductive amination, and diazotization • C5 ethyl enables steric modulation of target selectivity per class-level SAR • Free base (MW 187.25); hydrochloride salt available for enhanced aqueous solubility • ≥95% purity, ambient shipping, global dispatch from stock.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1521280-31-8
Cat. No. B1444237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-phenyl-1H-pyrazol-4-amine
CAS1521280-31-8
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C2=CC=CC=C2)N
InChIInChI=1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3
InChIKeyXCEDMRSFBJDDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-phenyl-1H-pyrazol-4-amine: Chemical Overview


5-Ethyl-1-phenyl-1H-pyrazol-4-amine (CAS 1521280-31-8) is a heterocyclic organic compound belonging to the 4-aminopyrazole class . With the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.25 g/mol, this compound features a pyrazole core substituted with a phenyl group at the N1 position, an ethyl group at the C5 position, and a primary amine at the C4 position . The compound is categorized as a versatile small molecule scaffold with the MDL identifier MFCD21773800 . As an H-bond-donating heterocycle, the aminopyrazole motif serves as a more lipophilic and metabolically stable bioisostere of phenol in medicinal chemistry applications . Due to limited published primary research specific to this exact substitution pattern, its scientific and procurement value is primarily defined by its structural differentiation from unsubstituted analogs and its potential as a synthetic building block.

5-Ethyl-1-phenyl-1H-pyrazol-4-amine: Substitution Specificity


In 4-aminopyrazole chemistry, the specific positioning of substituents fundamentally alters both physicochemical and biological properties, rendering in-class compounds non-interchangeable. The substitution pattern of 5-ethyl-1-phenyl-1H-pyrazol-4-amine—with an ethyl group at C5 and phenyl at N1—differs critically from the unsubstituted 1-phenyl-1H-pyrazol-4-amine (CAS 1128-53-6) which lacks the C5 ethyl substitution [1]. Structure-activity relationship (SAR) studies on 5-aminopyrazole derivatives have demonstrated that varying substituents can promote the switching or combining of biological activities, with polyfluoroalkyl substitutions leading to the appearance of anticarboxylesterase activity not present in unmodified analogs [2]. Additionally, 3-aryl-1-phenyl-1H-pyrazole derivatives show distinct inhibitory profiles against acetylcholinesterase and monoamine oxidase based on chloro versus fluoro substitution patterns [3] [4]. These class-level findings establish that even subtle modifications to the pyrazole core—such as the C5 ethyl group in the target compound—can produce measurable differences in receptor binding, enzyme inhibition, and metabolic stability compared to unsubstituted or differently substituted analogs.

5-Ethyl-1-phenyl-1H-pyrazol-4-amine: Structural & Functional Evidence


Molecular Weight and Lipophilicity Differentiation

The target compound (CAS 1521280-31-8) possesses a C5 ethyl substitution that distinguishes it structurally from the unsubstituted analog 1-phenyl-1H-pyrazol-4-amine (CAS 1128-53-6). This substitution results in a molecular weight increase from 159.19 g/mol to 187.25 g/mol, representing an 17.6% increase in mass [1] . The presence of the ethyl group at C5 adjacent to the 4-amino functionality is expected to enhance lipophilicity, as pyrazole serves as a more lipophilic and metabolically stable bioisostere of phenol .

Molecular Properties Lipophilicity Medicinal Chemistry

Free Base vs. Hydrochloride Salt Solubility

For procurement and formulation applications, the hydrochloride salt form (5-ethyl-1-phenyl-1H-pyrazol-4-amine hydrochloride) offers measurably different solubility properties compared to the free base. Analogous 1-phenyl-1H-pyrazol-4-amine hydrochloride exhibits significantly enhanced aqueous solubility compared to its free base counterpart due to salt formation through protonation of the amino group, which creates ionic interactions that facilitate dissolution in polar solvents .

Solubility Salt Selection Formulation Science

H-Bond Donor/Acceptor Capacity vs. Phenolic Bioisosteres

As an H-bond-donating heterocycle, the 4-aminopyrazole core of the target compound functions as a more lipophilic and metabolically stable bioisostere of phenol . The presence of both a primary amine (H-bond donor) and pyrazole ring nitrogens (H-bond acceptors) at the C4 and N2 positions respectively provides a distinct hydrogen-bonding profile compared to simple phenolic compounds. Class-level SAR studies on 5-aminopyrazole derivatives have demonstrated that varying substituents can promote switching or combining of biological activities, with polyfluoroalkyl substitutions leading to the appearance of anticarboxylesterase activity not present in unmodified analogs [1].

Bioisosterism Molecular Recognition Drug Design

ADME Profile: 4-Aminopyrazoles vs. Other Heterocycles

Class-level studies on 4-aminopyrazoles (4-AHPs) have demonstrated that all evaluated 4-AHP compounds exhibited acceptable ADME (Absorption, Distribution, Metabolism, Excretion) profiles [1]. This class-level property distinguishes 4-aminopyrazoles from other heterocyclic scaffolds that may present more problematic ADME characteristics. Additionally, varying substituents in 4-AHPs promoted the switching or combining of their biological activity, providing tunability that may not be available with alternative scaffolds [2].

ADME Drug-Likeness Pharmacokinetics

5-Ethyl-1-phenyl-1H-pyrazol-4-amine: Validated Applications


Bioisosteric Replacement of Phenolic Moieties

The target compound's 4-aminopyrazole core functions as a more lipophilic and metabolically stable bioisostere of phenol , making it suitable for medicinal chemistry programs seeking to replace phenolic hydroxyl groups that exhibit poor metabolic stability or inadequate lipophilicity. The presence of the C5 ethyl group provides additional steric and electronic modulation that may alter target selectivity compared to unsubstituted analogs, as supported by SAR studies showing that substituent variation in 4-AHPs can switch or combine biological activities [1]. The documented class-level acceptable ADME profile of 4-aminopyrazoles reduces the risk of pharmacokinetic failure in optimization campaigns [2].

Tool Compound Development with Tunable H-Bond Capacity

As an H-bond-donating heterocycle with both primary amine donor and pyrazole acceptor functionalities, this compound provides a distinct molecular recognition profile for chemical probe and tool compound development . The specific substitution pattern (5-ethyl, 1-phenyl, 4-amino) offers a unique combination of steric and electronic properties compared to other aminopyrazole derivatives. Class-level evidence indicates that polyfluoroalkyl 4-AHP derivatives exhibit anticarboxylesterase activity not present in unmodified analogs, demonstrating that the 4-aminopyrazole scaffold is amenable to functional tuning through substituent variation [1]. The target compound's C5 ethyl group represents one such tunable position for structure-activity exploration.

Versatile Small Molecule Scaffold for Diversification

The compound serves as a versatile small molecule scaffold with a reactive primary amine at the C4 position, enabling further functionalization through amide bond formation, reductive amination, or diazotization reactions . Unlike the unsubstituted analog 1-phenyl-1H-pyrazol-4-amine (CAS 1128-53-6), the presence of the C5 ethyl group may influence regioselectivity in subsequent reactions due to steric hindrance adjacent to the reactive amine [1] [2]. This differential reactivity makes the target compound valuable for library synthesis where diversification at the C5 position is desired or where specific steric constraints are required.

Salt Form Selection for Enhanced Solubility

For applications requiring aqueous solubility, the hydrochloride salt form offers significant enhancement over the free base, as demonstrated by analogous 1-phenyl-1H-pyrazol-4-amine hydrochloride which exhibits substantially improved aqueous solubility due to ionic interactions from amino group protonation . Procurement decisions should consider whether the free base (CAS 1521280-31-8) or hydrochloride salt is more appropriate for the intended assay conditions or formulation requirements. The molecular weight difference (free base: 187.25 g/mol vs. hydrochloride: 223.71 g/mol) must also be accounted for in molarity calculations.

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